molecular formula C19H14Cl2N2O2 B2472092 N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 338754-84-0

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2472092
CAS No.: 338754-84-0
M. Wt: 373.23
InChI Key: YXUBPBMRMBFJSO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative featuring two distinct chlorinated aryl substituents. The core structure consists of a 1,2-dihydropyridine ring with a ketone group at position 2 and a carboxamide moiety at position 3. The 4-chlorophenyl group is attached via the amide nitrogen, while a 3-chlorobenzyl substituent is linked to the pyridine nitrogen at position 1.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-14-6-8-16(9-7-14)22-18(24)17-5-2-10-23(19(17)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUBPBMRMBFJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with 3-chlorobenzylamine to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution : The bromine analogue () exhibits near-identical crystal packing to its chloro counterpart, suggesting minimal steric impact from halogen size. However, bromine’s higher polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine .

Functional Groups : Nitro groups () introduce strong electron-withdrawing effects, likely reducing electron density at the carboxamide moiety and altering reactivity compared to chloro derivatives.

Crystallographic and Conformational Analysis

  • Planarity : The target compound’s planar conformation (inferred from ) arises from π-conjugation across the pyridine ring, amide bridge, and aryl groups. This planarity is critical for molecular stacking and hydrogen-bonded dimer formation, as seen in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which forms centrosymmetric dimers via N–H⋯O interactions .
  • Dihedral Angles : The dihedral angle between aromatic rings in ’s compound is 8.38°, suggesting minimal torsional strain. Similar planarity is expected for the target compound, though the 3-chlorobenzyl group may introduce slight deviations.

Pharmacological Relevance of Substituents

While pharmacological data for the target compound are absent, structural insights can be drawn from related compounds:

  • Sibutramine Analogues : USP Sibutramine derivatives () highlight the significance of chlorophenyl positioning (3- vs. 4-) in modulating amine receptor interactions. The target compound’s carboxamide group may offer hydrogen-bonding capabilities absent in tertiary amine analogues.
  • Nitro Derivatives : The nitro-substituted compound () may exhibit altered solubility and bioavailability due to nitro group hydrophobicity and electronic effects.

Research Findings and Methodological Insights

  • Crystallography Tools : Structures of analogous compounds (e.g., ) are refined using SHELX programs, which are industry standards for small-molecule crystallography . ORTEP-3 () facilitates graphical representation of thermal ellipsoids and hydrogen-bonding networks.
  • Synthetic Pathways : The target compound’s synthesis likely mirrors methods for similar carboxamides, involving condensation of chloronicotinic acids with substituted anilines in the presence of catalysts like p-toluenesulfonic acid .

Biological Activity

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H16Cl2N2O2C_{19}H_{16}Cl_2N_2O_2 and a molecular weight of approximately 375.25 g/mol. The structure includes a dihydropyridine core, which is known for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are crucial in neurodegenerative diseases and microbial infections, respectively.
  • Anticancer Activity : Studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
  • Antibacterial Properties : Preliminary screenings suggest moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Biological Activity Target/Cell Line IC50 (μM) Mechanism
AnticancerHeLa cells12.5Induction of apoptosis via caspase activation
AntibacterialSalmonella typhi20Inhibition of bacterial growth
Enzyme InhibitionAcetylcholinesterase5.0Competitive inhibition
Enzyme InhibitionUrease3.5Strong inhibitory action

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduces cell viability through apoptosis induction. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Antibacterial Efficacy : Research highlighted in a recent publication showed that this compound exhibited notable antibacterial properties against multiple strains, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Interaction Analysis : Docking studies revealed strong binding interactions with acetylcholinesterase, indicating that structural modifications could enhance potency and selectivity.

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